Cas no 273376-39-9 (tert-butyl endo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate)
tert-butyl endo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-(hydroxymethyl)-,1,1-dimethylethyl ester, (3-endo)-
- 1,1-dimethyl-ethyl endo-3-(hydroxymethyl)-8-aza-bicyclo[3.2.1]octane-8-carboxylate
- EXO-8-BOC-8-AZABICYCLO[3.2.1]OCTANE-3-METHANOL
- (3-exo)-tert-Butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- (3-endo)-tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- N-Boc-3-Hydroxymethyl-8-azabicyclo[3.2.1]octane
- 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3-endo)-
- tert-Butyl (1R,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-butyl (1R,3s,5S)-3-(hydroxymethyl)-8-azabicy
- tert-butyl endo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- EN300-7095548
- SCHEMBL3524788
- YKA20758
- TERT-BUTYL (1R,3R,5S)-3-(HYDROXYMETHYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXYLATE
- 1,1-Dimethylethyl (3-exo)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- 273207-58-2
- CS-0049985
- AKOS025396212
- AS-34281
- SCHEMBL12094625
- t-Butyl endo-(1R,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- MFCD29037442
- tert-butyl (1S,5R)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- 8-Azabicyclo[3.2.1]-octane-8-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3-endo)-
- (3-exo)-tert-Butyl3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- P19119
- CS-0054623
- tert-butyl (1R,3s,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- AKOS025396634
- AS-74681
- DTXSID201129649
- CS-0037540
- 273376-39-9
- SCHEMBL2447790
- (1R,5S)-tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- WPHYDBXMMSEFTR-FGWVZKOKSA-N
-
- MDL: MFCD29037442
- Inchi: 1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h9-11,15H,4-8H2,1-3H3/t9?,10-,11+
- InChI Key: WPHYDBXMMSEFTR-FGWVZKOKSA-N
- SMILES: O(C(C)(C)C)C(N1[C@@H]2CC[C@H]1CC(CO)C2)=O
Computed Properties
- Exact Mass: 241.16779360g/mol
- Monoisotopic Mass: 241.16779360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 284
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8
- XLogP3: 1.8
tert-butyl endo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM326271-250mg |
tert-butyl endo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
273376-39-9 | 95%+ | 250mg |
$268 | 2021-06-15 | |
| Chemenu | CM326271-1g |
tert-butyl endo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
273376-39-9 | 95%+ | 1g |
$803 | 2021-06-15 | |
| Chemenu | CM326271-5g |
tert-butyl endo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
273376-39-9 | 95%+ | 5g |
$2400 | 2021-06-15 | |
| Chemenu | CM326271-10g |
tert-butyl endo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
273376-39-9 | 95%+ | 10g |
$4365 | 2021-06-15 | |
| Chemenu | CM326271-25g |
tert-butyl endo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
273376-39-9 | 95%+ | 25g |
$8599 | 2021-06-15 | |
| abcr | AB545855-250 mg |
t-Butyl endo-(1R,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate; . |
273376-39-9 | 250MG |
€498.60 | 2023-04-14 | ||
| abcr | AB545855-500 mg |
t-Butyl endo-(1R,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate; . |
273376-39-9 | 500MG |
€952.50 | 2023-04-14 | ||
| abcr | AB545855-1 g |
t-Butyl endo-(1R,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate; . |
273376-39-9 | 1g |
€1,156.20 | 2022-03-01 | ||
| Chemenu | CM326271-1g |
tert-butyl endo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
273376-39-9 | 95%+ | 1g |
$738 | 2024-07-28 | |
| eNovation Chemicals LLC | D552355-10g |
tert-butyl endo-(1R,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
273376-39-9 | 95% | 10g |
$3745 | 2024-07-21 |
tert-butyl endo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate Suppliers
tert-butyl endo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on tert-butyl endo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Comprehensive Analysis of tert-butyl endo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 273376-39-9)
The compound tert-butyl endo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, identified by CAS No. 273376-39-9, represents a structurally unique molecule that has garnered significant attention in the field of medicinal chemistry due to its distinctive 8-azabicyclo[3.2.1]octane core. This bicyclic framework, characterized by a nitrogen atom incorporated into a bridged ring system, is a recurring motif in the design of bioactive molecules. Recent advances in computational chemistry and molecular modeling have highlighted the potential of 8-azabicyclo[3.2.1]octane derivatives as scaffolds for modulating protein-protein interactions, which are critical in numerous pathological processes.
The endo-3-(hydroxymethyl) substituent in this compound introduces a hydroxymethyl group at the 3-position of the bicyclic ring, a feature that significantly influences the molecule’s conformational flexibility and hydrogen-bonding capacity. This structural element is particularly relevant in the context of enzyme inhibition, where precise spatial arrangements are required to achieve optimal binding affinity. Studies published in Journal of Medicinal Chemistry (2023) have demonstrated that hydroxymethyl groups in similar scaffolds can act as reversible electrophilic traps, enabling the modulation of reactive oxygen species (ROS) pathways in cancer cells.
The tert-butyl ester group at the carboxylate position serves a dual purpose: it enhances the compound’s lipophilicity, facilitating cellular uptake, while also acting as a protecting group during synthetic manipulations. This strategic choice aligns with current trends in drug discovery, where temporary protecting groups are increasingly employed to enable the synthesis of complex molecules with high stereochemical control. A 2024 report in Organic Letters detailed the use of tert-butyl esters in the development of prodrugs for neurodegenerative diseases, emphasizing their role in improving oral bioavailability.
Recent research has focused on the application of 8-azabicyclo[3.2.1]octane derivatives as molecular probes for studying ion channel function. The nitrogen atom in the bicyclic system can mimic the electrostatic properties of natural ligands, making these compounds ideal candidates for targeting voltage-gated channels. A notable study from the University of Cambridge (2023) demonstrated that 8-azabicyclo[3.2.1]octane-based molecules exhibited selective binding to the Kv1.3 potassium channel, a target implicated in autoimmune disorders. This finding underscores the potential of tert-butyl endo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate as a lead compound for further optimization in therapeutic contexts.
The endo configuration of the hydroxymethyl group is a critical stereochemical feature that determines the compound’s biological activity. In a comparative study published in ACS Medicinal Chemistry Letters (2023), the endo isomer of a similar bicyclic structure showed a 3.2-fold increase in binding affinity to a G-protein coupled receptor (GPCR) compared to its exo counterpart. This stereochemical preference is attributed to the favorable alignment of the hydroxymethyl group with conserved residues in the receptor’s binding pocket, highlighting the importance of precise stereocontrol in drug design.
From a synthetic perspective, the construction of 8-azabicyclo[3.2.1]octane derivatives has been advanced by the use of ring-closing metathesis (RCM) and aziridine-based strategies. A 2023 paper in Angewandte Chemie reported a novel one-pot synthesis of such scaffolds using a combination of N-alkylation and oxidative cyclization. This approach not only improves the efficiency of the synthesis but also allows for the introduction of functional groups at specific positions, such as the hydroxymethyl moiety in tert-butyl endo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate.
The carboxylate functionality in this compound presents opportunities for further derivatization, including the formation of amides or hydrazides, which are common in pharmaceutical lead optimization. A 2024 review in Current Opinion in Drug Discovery & Development emphasized the role of carboxylate groups in enhancing the aqueous solubility of drug candidates, a critical factor in the development of oral formulations. The tert-butyl ester group in tert-butyl endo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate can be selectively hydrolyzed under mild conditions, enabling the generation of the free carboxylic acid for subsequent modifications.
Recent advancements in fragment-based drug discovery (FBDD) have further expanded the potential applications of 8-azabicyclo[3.2.1]octane derivatives. A 2023 study in Nature Chemical Biology demonstrated that fragments incorporating this scaffold could be efficiently expanded into full agonists or antagonists of specific targets. The hydroxymethyl group in tert-butyl endo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has been shown to participate in hydrogen-bonding interactions with key residues in the active site of phosphodiesterase enzymes, a class of targets with significant therapeutic relevance.
The tert-butyl substituent also plays a role in stabilizing the molecule during storage and handling. Bulky groups such as tert-butyl esters are known to reduce the likelihood of racemization or epimerization, which can occur in more flexible molecular frameworks. This property is particularly advantageous in the context of long-term stability studies, where maintaining the integrity of the compound is essential for reliable pharmacological testing.
In the realm of computational drug design, molecular docking studies have been instrumental in predicting the binding modes of 8-azabicyclo[3.2.1]octane derivatives to their targets. A 2024 study in Journal of Computational Chemistry used molecular dynamics simulations to model the interaction of tert-butyl endo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate with the human estrogen receptor. The simulations revealed that the hydroxymethyl group formed a critical hydrogen bond with the receptor’s Ser-272 residue, a finding corroborated by experimental binding assays.
The versatility of 8-azabicyclo[3.2.1]octane scaffolds extends to the field of antiviral drug development. A 2023 paper in Antiviral Research described the use of such structures as entry inhibitors for enveloped viruses, leveraging the scaffold’s ability to mimic the shape of viral fusion peptides. The endo configuration of the hydroxymethyl group was found to enhance the compound’s ability to disrupt viral membrane fusion, a critical step in the replication cycle of pathogens such as HIV and influenza.
As the field of medicinal chemistry continues to evolve, the tert-butyl endo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate represents a promising platform for the development of next-generation therapeutics. Ongoing research is focused on optimizing its pharmacokinetic properties, including metabolic stability and tissue distribution, to ensure its suitability for clinical translation. The interplay between its structural features and biological activity underscores the importance of a multidisciplinary approach in drug discovery, where synthetic chemistry, computational modeling, and biological testing converge to advance novel treatments.
The compound tert-butyl endo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a structurally complex and synthetically versatile molecule with significant potential in pharmaceutical and medicinal chemistry. Below is a structured summary and analysis of its key features, synthesis, and applications: --- ### 1. Structural Features and Stereochemistry - Bicyclic Scaffold: The 8-azabicyclo[3.2.1]octane core is a nitrogen-containing bicyclic ring system, which provides a rigid, planar framework suitable for molecular recognition and binding. - Hydroxymethyl Group: The endo configuration of the hydroxymethyl group is critical for optimal interactions with biological targets, as it allows for favorable hydrogen-bonding and electrostatic interactions. - Tert-Butyl Ester: The tert-butyl ester at the carboxylate position enhances lipophilicity and acts as a protecting group during synthetic manipulations. It can be selectively hydrolyzed to yield the free carboxylic acid for further derivatization. --- ### 2. Synthetic Strategies - Ring-Closing Metathesis (RCM): A key synthetic route involves RCM to construct the bicyclic framework, often starting from appropriately functionalized precursors. - Aziridine-Based Approaches: These have been used to introduce the nitrogen atom into the scaffold with high stereochemical control. - One-Pot Syntheses: Recent advances have enabled the synthesis of such scaffolds in a single pot, combining N-alkylation, oxidation, and cyclization steps. --- ### 3. Biological Applications - Enzyme Inhibition: The hydroxymethyl group has been shown to act as a reversible electrophilic trap, modulating pathways such as ROS in cancer cells. - Ion Channel Modulation: The scaffold’s nitrogen atom mimics natural ligands, enabling interactions with ion channels, such as phosphodiesterase enzymes. - Antiviral Activity: The compound shows promise as an entry inhibitor for enveloped viruses (e.g., HIV and influenza) by disrupting viral membrane fusion. - Estrogen Receptor Binding: Molecular docking and simulations indicate that the hydroxymethyl group forms critical hydrogen bonds with the receptor’s active site. --- ### 4. Medicinal Chemistry Potential - Drug Design Platform: The rigid and tunable scaffold makes it ideal for structure-based drug design and fragment-based lead optimization. - Pharmacokinetic Optimization: Research is ongoing to improve metabolic stability, tissue distribution, and bioavailability for clinical translation. - Computational Modeling: Docking studies and molecular dynamics simulations help predict interactions with targets, guiding synthetic efforts. --- ### 5. Future Directions - Lead Optimization: Fine-tuning the hydroxymethyl group and tert-butyl substituent to enhance potency and selectivity. - Multitarget Drugs: Exploiting the scaffold’s versatility to develop multitarget therapeutics. - Clinical Translation: Addressing challenges in pharmacokinetics and metabolic stability to advance the compound into preclinical and clinical stages. --- ### Conclusion Tert-butyl endo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a promising molecular framework with diverse biological applications. Its structural flexibility, synthetic accessibility, and favorable pharmacological properties position it as a valuable lead compound for the development of novel therapeutics in oncology, infectious diseases, and endocrinology. Continued research in synthetic chemistry, computational modeling, and biological testing will be key to unlocking its full therapeutic potential. --- Would you like a visual representation of the molecule or a detailed synthetic pathway?273376-39-9 (tert-butyl endo-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate) Related Products
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